Diisopropyl succinate

Descripción general

Descripción

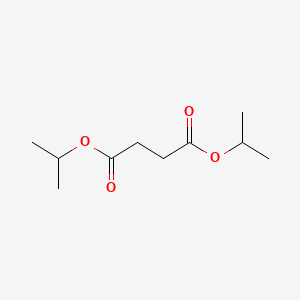

Diisopropyl succinate is an organic compound with the molecular formula C10H18O4. It is an ester derived from succinic acid and isopropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisopropyl succinate is typically synthesized through the esterification of succinic acid with isopropanol in the presence of a catalyst and a dehydrating agent. The reaction involves the following steps:

Esterification: Succinic acid is reacted with isopropanol in an esterification kettle. A catalyst, such as sulfuric acid, and a dehydrating agent, like toluene, are added to facilitate the reaction.

Recovery and Refinement: The dehydrating agent and excess isopropanol are recovered after the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process integrates azeotropic esterification, azeotropic fractionation, reflux, water distribution, and recovery to ensure efficient production and high product quality .

Análisis De Reacciones Químicas

Types of Reactions: Diisopropyl succinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and isopropanol.

Reduction: It can be reduced to form diisopropyl butanediol.

Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Succinic acid and isopropanol.

Reduction: Diisopropyl butanediol.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diisopropyl succinate serves as an important intermediate in organic synthesis. It is utilized in the production of high-performance pigments, specifically 1,4-diketo-pyrrolo-pyrrole pigments, which are known for their vibrant colors and stability in various applications, including paints and plastics .

Biological Studies

In biological research, DIPS has been employed to study enzyme inhibition and metabolic pathways. For instance, it has been used to explore mitochondrial function during organophosphate poisoning. A study demonstrated that DIPS could act as a prodrug to support mitochondrial respiration and reduce brain injury during acute poisoning scenarios .

Pharmaceutical Development

This compound is investigated for its potential use as a precursor in drug development. Its role as a mitochondrial prodrug has shown promise in enhancing ATP production in compromised cells, indicating potential therapeutic applications in treating conditions associated with mitochondrial dysfunction .

Industrial Applications

DIPS is utilized in the manufacture of polymers, resins, and other industrial chemicals. It functions as an internal donor in MgCl₂-supported Ziegler-Natta catalysts for propylene polymerization, improving the efficiency of polymer production processes .

Case Study 1: Mitochondrial Function Support

A recent study evaluated the efficacy of this compound as an adjunctive therapy for treating organophosphate poisoning. The results indicated that co-treatment with DIPS significantly improved mitochondrial complex IV-linked respiration and reduced brain injury markers in rodent models . This highlights its potential role in neuroprotective strategies.

Case Study 2: Pigment Production

This compound's application in synthesizing high-performance pigments was documented in various industrial settings. Its ability to enhance color stability and lightfastness makes it a valuable component in producing dyes for textiles and plastics .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pigments | Used in high-performance colorants |

| Biological Research | Enzyme inhibition studies | Investigated for mitochondrial function support |

| Pharmaceutical Development | Prodrug for enhancing ATP production | Potential therapeutic applications |

| Industrial Manufacturing | Polymer production | Acts as an internal donor for Ziegler-Natta catalysts |

Mecanismo De Acción

Diisopropyl succinate exerts its effects primarily through its interactions with enzymes and other biological molecules. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. This mechanism is similar to how succinate binds to succinate dehydrogenase, leading to the formation of fumarate .

Comparación Con Compuestos Similares

- Diethyl succinate

- Dimethyl succinate

- Dibutyl succinate

Comparison: Diisopropyl succinate is unique due to its specific ester groups, which confer distinct physical and chemical properties compared to other succinate esters. For instance, this compound has a higher boiling point and different solubility characteristics compared to diethyl succinate and dimethyl succinate .

Actividad Biológica

Diisopropyl succinate (DIPS) is a chemical compound classified as a succinate ester, primarily utilized in various industrial applications, including organic synthesis, pharmaceuticals, and as a solvent in paints and coatings. This article delves into the biological activity of DIPS, examining its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is synthesized through the esterification of succinic acid with isopropanol. The resulting compound exhibits unique properties that facilitate its application in biological research and industrial processes.

DIPS acts primarily through its interactions with biological molecules, particularly enzymes. It can inhibit enzyme activity by binding to the active sites, thereby preventing substrate interactions. This mechanism is akin to that of succinate's role in the tricarboxylic acid (TCA) cycle, where it serves as a substrate for succinate dehydrogenase (SDH) .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DIPS. For instance, compounds derived from succinate esters have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound exhibited significant growth inhibition in selected human cancer cell lines with IC50 values ranging from 1.8 to 9.6 μM . The mechanism involves the modulation of metabolic pathways that are crucial for cancer cell proliferation.

Immunomodulatory Effects

DIPS has also been investigated for its immunomodulatory effects. Research indicates that succinate can stimulate dendritic cells and enhance cytokine production, particularly interleukin-1β (IL-1β), which plays a vital role in inflammatory responses . This suggests that DIPS may influence immune cell metabolism and function, particularly under hypoxic conditions commonly found in tumor microenvironments.

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on Caco-2 colon cancer cells, demonstrating its ability to inhibit cell growth effectively . The results indicated that DIPS could serve as a potential therapeutic agent in cancer treatment.

- Metabolic Performance Enhancement : Another investigation explored the impact of succinate supplementation on metabolic performance in traumatic brain injury (TBI) patients. The findings suggested that administering succinate could improve mitochondrial function and enhance energy production in glial cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dipropan-2-yl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYFEUBZLLLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044740 | |

| Record name | Dipropan-2-yl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

924-88-9 | |

| Record name | Diisopropyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropan-2-yl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99B062LA62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of diisopropyl succinate?

A1: this compound serves as a key intermediate in the production of high-performance 1,4-diketo-pyrrolo-pyrrole pigments []. These pigments are valued for their intense color, excellent lightfastness, and stability, finding applications in various industries such as paints, plastics, and inks. Additionally, research suggests its potential as an internal donor in MgCl2-supported Ziegler-Natta catalysts used in propylene polymerization [].

Q2: How is this compound synthesized?

A2: this compound is typically synthesized through the esterification reaction of succinic acid and isopropanol. This reaction is often catalyzed by various agents, including cation exchange resins like NKC-9 [], p-methyl benzenesulfonic acid [], ionic liquids [], and walnut shell carbon-based solid acid []. The choice of catalyst and reaction conditions significantly influence the yield and purity of the final product.

Q3: What are the advantages of using alternative catalysts like ionic liquids for this compound synthesis?

A3: Compared to traditional catalysts, ionic liquids offer several advantages in this compound synthesis []. They demonstrate high catalytic activity, leading to good yields of this compound under optimized conditions. Furthermore, ionic liquids can be reused multiple times without significant loss of activity, contributing to the cost-effectiveness and environmental friendliness of the process.

Q4: How does the choice of internal donor in a Ziegler-Natta catalyst influence propylene polymerization?

A4: Studies using a mixture of this compound (DIS) and bis-methoxymethyl-fluorene (BMF) as internal donors in MgCl2-supported Ziegler-Natta catalysts have shown that the DIS content can impact both the catalyst structure and the resulting polymer properties []. Higher DIS content favors the formation of the α-form of MgCl2 in the catalyst. This, in turn, influences the polymer's molecular weight distribution, isotacticity, and morphology.

Q5: What are the key challenges in optimizing the synthesis of this compound?

A6: Optimizing the synthesis of this compound involves balancing various factors [, , , ]. Finding the most effective catalyst for high conversion rates and selectivity while minimizing waste and energy consumption remains crucial. Additionally, controlling reaction conditions like temperature, pressure, and molar ratios of reactants is vital for maximizing yield and product purity. Researchers continue to explore innovative synthetic methods and catalyst systems to address these challenges.

Q6: How is the quality of this compound assessed?

A7: Various analytical techniques are employed to assess the quality and purity of this compound. These include spectroscopic methods like infrared spectroscopy (IR) [] to confirm the presence of characteristic functional groups and chromatographic methods like gas chromatography (GC) to determine the composition and purity of the synthesized product.

Q7: Are there ongoing efforts to improve the production process of this compound?

A8: Yes, research continues to optimize the production process of this compound, focusing on increasing efficiency and reducing environmental impact. One example is the development of an intermittent preparation method [] designed to recover and reuse both the dehydrating agent and excess isopropanol, minimizing waste and lowering overall production costs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.